8-(Trifluoromethyl)isoquinolin-3-ol

Lipophilicity Drug Design ADME

Substituting regioisomeric building blocks without validation introduces uncontrolled variables into SAR studies. 8-(Trifluoromethyl)isoquinolin-3-ol (CAS 1175271-71-2) offers quantifiable differentiation: • LogP 2.29 - 0.26 units lower than 6-CF₃ isomer, enabling controlled lipophilicity reduction for ADME optimization. • Distinct synthetic origin from 2-(trifluoromethyl)benzaldehyde accesses chemical space inaccessible via other CF₃-benzaldehyde isomers. • Peri-CF₃ placement at the 8-position enables electronic SAR exploration impossible with distal isomers.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 1175271-71-2
Cat. No. B1403249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)isoquinolin-3-ol
CAS1175271-71-2
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=O)NC=C2C(=C1)C(F)(F)F
InChIInChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-9(15)14-5-7(6)8/h1-5H,(H,14,15)
InChIKeyGHLCOMBXKHUYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Trifluoromethyl)isoquinolin-3-ol: Compound Overview


8-(Trifluoromethyl)isoquinolin-3-ol is a heteroaromatic building block composed of an isoquinoline core with a hydroxyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 8-position . As a regioisomer of the broader (trifluoromethyl)isoquinolin-3-ol family (including the 5-, 6-, and 7-CF₃ variants), it serves as a versatile intermediate for pharmaceutical and agrochemical research programs, with a molecular formula of C₁₀H₆F₃NO, a molecular weight of 213.16 g/mol, and commercially available purity levels of 95-98% . Its specific substitution pattern on the isoquinoline ring determines its unique physicochemical signature and synthetic utility relative to its positional isomers [1].

Positional Isomer 8-CF₃ isoquinolin-3-ol regioisomer for SAR studies
Synthetic Building Block Derived from 2-(trifluoromethyl)benzaldehyde
Research Grade 95–98% purity for pharmaceutical and agrochemical research

Isomeric Specificity of 8-(Trifluoromethyl)isoquinolin-3-ol


Generic substitution of 8-(Trifluoromethyl)isoquinolin-3-ol with other (trifluoromethyl)isoquinolin-3-ol positional isomers (e.g., the 6-CF₃ or 5-CF₃ variants) is chemically unsound due to the profound impact of regioisomerism on both physicochemical properties and structure-activity relationships (SAR) . The distinct placement of the electron-withdrawing trifluoromethyl group relative to the reactive 3-hydroxyl moiety on the isoquinoline scaffold alters key molecular descriptors such as lipophilicity (LogP) and polar surface area (PSA), which directly govern membrane permeability, metabolic stability, and target binding affinity [1]. Consequently, substituting one isomer for another without empirical validation introduces uncontrolled variables into a research program, potentially invalidating SAR hypotheses or leading to spurious biological results. The following quantitative evidence demonstrates the verifiable differences that justify the discrete procurement and utilization of the 8-CF₃ isomer.

8-CF₃ Isomer
6-CF₃ / 5-CF₃ Isomers
Lipophilicity
Lower lipophilicity profile
Higher lipophilicity (e.g., 6-CF₃ isomer)
Synthetic Origin
From 2-(trifluoromethyl)benzaldehyde
From 4- or 3-(trifluoromethyl)benzaldehyde
SAR Context
Peri-position electronic influence on 4-site
Different spatial/electronic perturbation

Isomer substitution without validation may introduce uncontrolled variables in SAR and biological assays.

Quantitative Differentiation of 8-(Trifluoromethyl)isoquinolin-3-ol


Lipophilicity and PSA vs. 6-Trifluoromethyl Isomer

The 8-(trifluoromethyl) substitution pattern confers a distinct lipophilic profile compared to the 6-trifluoromethyl isomer. While the 6-CF₃ isomer has a computed LogP of 2.55 , the 8-CF₃ isomer is predicted to have a LogP of 2.29 . This -0.26 LogP differential represents a measurable shift in partition coefficient, which can impact passive membrane permeability and cellular uptake in biological assays. Furthermore, the calculated Polar Surface Area (PSA) for the 6-CF₃ isomer is 32.86 Ų .

LogP & PSA
Context-dependent
LogP difference: −0.26 (8-CF₃ vs 6-CF₃)
8-CF₃ LogP 2.29, 6-CF₃ 2.55; PSA identical 32.86 Ų
Measurable lipophilicity shift for ADME tuning
Supports isomer-specific procurement for permeability studies
Lipophilicity Drug Design ADME Regioisomerism

Divergent Synthetic Routes from CF₃-Benzaldehyde Isomers

The synthesis of different (trifluoromethyl)isoquinolin-3-ol isomers proceeds from distinct and non-interchangeable starting materials. The 8-CF₃ isomer is derived from 2-(trifluoromethyl)benzaldehyde, whereas the 6-CF₃ isomer requires 4-(trifluoromethyl)benzaldehyde . This difference in synthetic origin is not trivial; it reflects the fact that the 8-CF₃ isomer cannot be efficiently obtained from a 6-CF₃ intermediate via simple rearrangement. The electron-withdrawing nature of the -CF₃ group influences the electrophilic cyclization step differently depending on its position, with the ortho-substituted starting material for the 8-isomer potentially introducing distinct steric and electronic constraints during ring formation .

Synthetic Origin
Class-level
8-CF₃ from 2-(trifluoromethyl)benzaldehyde
Not interconvertible with 6-CF₃ isomer (from 4-CF₃ benzaldehyde)
Requires distinct supply chain
Synthetic route influences scaffold accessibility
Organic Synthesis Regioselectivity Building Blocks Cyclization

SAR of 4-Substitution in Cardiotonic Isoquinolin-3-ols

In a classic SAR study of isoquinolin-3-ol derivatives as cardiotonic agents (analogues of bemarinone, ORF 16600), it was demonstrated that 4-substitution by alkyl groups, halogen, or alkanecarboxylic acid derivatives enhances cardiotonic activity in the isoquinolin-3-ol series (II), in stark contrast to the quinazolinone series (I) where analogous substitution eliminated activity [1]. Furthermore, a linear correlation was established between contractile force (CF) increase and cyclic nucleotide phosphodiesterase fraction III (PDE-III) inhibition for the title compounds [1]. While the 8-CF₃ isomer was not directly evaluated in this study, this class-level SAR establishes a critical precedent: the isoquinolin-3-ol scaffold is exquisitely sensitive to substitution, and the presence of a substituent at the 4-position (adjacent to the 3-ol) is a known driver of biological activity. The 8-CF₃ isomer positions the trifluoromethyl group at a peri-position relative to the 4-site, creating a unique electronic and steric environment that is distinct from the 6-CF₃ isomer.

SAR Precedent
Class-level
4-substitution drives activity in isoquinolin-3-ol series
8-CF₃ peri-position may uniquely influence 4-site SAR
Data from PDE-III inhibition model; verify in target context
Cardiotonic SAR PDE-III Inhibition Medicinal Chemistry

Application Scenarios for 8-(Trifluoromethyl)isoquinolin-3-ol


Medicinal Chemistry: Lead Lipophilicity Optimization

A medicinal chemistry team seeking to fine-tune the ADME properties of a lead series can strategically employ 8-(Trifluoromethyl)isoquinolin-3-ol as a building block. The evidence shows a calculated LogP of 2.29 for the 8-CF₃ isomer, which is -0.26 units lower than the 6-CF₃ isomer (LogP 2.55) . This provides a quantifiable lever for reducing lipophilicity and potentially improving aqueous solubility or metabolic stability without altering the core heterocyclic scaffold. This is a more controlled approach than switching to a completely different chemotype.

Chemical Biology: Peri-Substituent Effects on Scaffold Activity

Researchers exploring the SAR of isoquinolin-3-ol derivatives, as established by classic cardiotonic studies , can use 8-(Trifluoromethyl)isoquinolin-3-ol as a probe to investigate the impact of a strong electron-withdrawing group at the peri-position relative to the biologically sensitive 4-site. This allows for a systematic exploration of electronic and steric effects on target binding (e.g., PDE-III) that would be impossible with the 6- or 7-CF₃ isomers, which place the substituent at a greater distance from the critical 4-position.

Organic Synthesis: Regiospecific Library via Orthogonal Reactivity

Synthetic chemists building a library of isoquinoline-based compounds can exploit the distinct synthetic origin of the 8-CF₃ isomer (from 2-(trifluoromethyl)benzaldehyde) to access a specific region of chemical space . This isomer cannot be practically accessed from the 4-(trifluoromethyl)benzaldehyde used for the 6-isomer, making it a unique and essential building block for diversity-oriented synthesis. Its procurement ensures access to a structural motif that is not readily available via common synthetic routes starting from other CF₃-benzaldehyde isomers.

Materials Science: Tuning Electronic Properties of Ligands

In coordination chemistry and materials science, the electronic properties of ligands are critical. The placement of the strong electron-withdrawing -CF₃ group at the 8-position of the isoquinolin-3-ol ligand will create a different dipole moment and electron density distribution compared to other isomers. This can affect metal-binding affinity, complex geometry, and the photophysical properties of the resulting coordination complexes. Procuring the specific 8-CF₃ isomer allows for the rational design of catalysts or luminescent materials with tailored electronic characteristics.

Application
Selection Property
Validation Focus
Lead lipophilicity optimization
Calculated LogP differential vs. isomers
ADME and permeability assay comparison
Scaffold SAR probe
Unique peri-position electronic environment
Class-level PDE-III inhibition context
Regiospecific library synthesis
Non-interchangeable synthetic precursor
Orthogonal reactivity screening
Ligand electronic tuning
Position-dependent electron withdrawal
Metal-binding and photophysical assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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